Fluorescent Brightener 353

Description

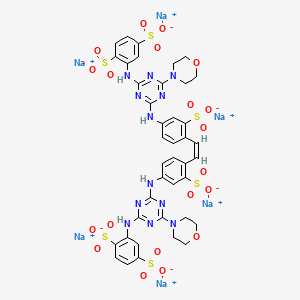

The compound hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate (hereafter referred to as the "target compound") is a highly sulfonated, symmetrical triazine-based molecule. Key structural features include:

- Dual triazine cores functionalized with morpholinyl groups.

- Multiple sulfonate groups (-SO₃⁻) on aromatic rings and aniline moieties, contributing to high water solubility.

- Z-configuration ethenyl bridge enabling planar conjugation.

- Hexasodium counterions balancing the six sulfonate groups, enhancing ionic stability.

This structure suggests applications in dyes, optical materials, or pharmaceuticals due to its conjugated π-system and charged groups .

Properties

CAS No. |

55585-28-9 |

|---|---|

Molecular Formula |

C40H34N12Na6O20S6 |

Molecular Weight |

1333.1 g/mol |

IUPAC Name |

hexasodium;2-[[4-[4-[2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |

InChI |

InChI=1S/C40H40N12O20S6.6Na/c53-73(54,55)27-7-9-31(75(59,60)61)29(21-27)43-37-45-35(47-39(49-37)51-11-15-71-16-12-51)41-25-5-3-23(33(19-25)77(65,66)67)1-2-24-4-6-26(20-34(24)78(68,69)70)42-36-46-38(50-40(48-36)52-13-17-72-18-14-52)44-30-22-28(74(56,57)58)8-10-32(30)76(62,63)64;;;;;;/h1-10,19-22H,11-18H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6 |

InChI Key |

AMECABTUOXBYGQ-UHFFFAOYSA-H |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=CC(=C(C=C4)/C=C\C5=C(C=C(C=C5)NC6=NC(=NC(=N6)N7CCOCC7)NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)N7CCOCC7)NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate likely involves multiple steps, including the formation of triazine rings, sulfonation reactions, and the introduction of morpholine groups. Typical reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate can undergo various chemical reactions, including:

Oxidation: The sulfonate groups may be susceptible to oxidation under certain conditions.

Reduction: The compound may be reduced to form different derivatives.

Substitution: The aromatic rings and triazine structures may undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

Hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate may have various scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for potential therapeutic uses or as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, while in an industrial setting, it may function as a catalyst or stabilizer.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazine-Based Sulfonated Compounds

USP Iscotrizinol Related Compounds A and B ()

- Related Compound A : Contains a triazine core with tert-butylcarbamoyl and benzoic acid substituents.

- Related Compound B : Features a 2-ethylhexyl ester group instead of a carboxylic acid.

- Comparison: Unlike the target compound, these lack sulfonate groups and morpholinyl substituents. The tert-butyl and ester groups reduce solubility compared to the target’s sulfonates. Applications differ: Iscotrizinol derivatives are UV filters, while the target compound’s conjugation suggests optoelectronic uses .

Ethametsulfuron Methyl Ester ()

- Structure: Methyl 2-((4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate.

- Comparison: Shares a triazine core but substitutes ethoxy and methylamino groups instead of morpholinyl/sulfonates. Lacks conjugated ethenyl bridges, reducing electronic delocalization.

Hexasodium Triphenodioxazine Derivatives ()

- Example: Hexasodium 6,13-dichloro-3,10-bis[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]disulfonatoanilino]-4,11-triphenodioxazinedisulfonate.

- Comparison :

Electronic and Solubility Properties

| Property | Target Compound | Ethametsulfuron Methyl Ester | USP Iscotrizinol B | Hexasodium Triphenodioxazine |

|---|---|---|---|---|

| Sulfonate Groups | 6 | 1 | 0 | 6 |

| Triazine Substituents | Morpholinyl, sulfonatoanilino | Ethoxy, methylamino | tert-Butylcarbamoyl | Dichloro, disulfonatoanilino |

| Solubility (H₂O) | High (hexasodium salt) | Low (methyl ester) | Moderate (ester/carboxylic) | High (hexasodium salt) |

| Conjugation | Extended (ethenyl bridge) | Limited | None | Moderate (triphenodioxazine) |

Research Findings and Methodological Insights

NMR and Substituent Analysis ()

- Studies on triazine derivatives show that substituent positions (e.g., sulfonates) significantly alter NMR chemical shifts in regions corresponding to aromatic protons and ethenyl bridges.

- The target compound’s morpholinyl groups likely stabilize specific conformations, as seen in analogous compounds where substituent positioning dictates electronic environments .

Graph-Based Structural Comparison ()

- Graph-theoretical methods are critical for comparing the target compound’s complexity. Bit-vector approaches may miss nuances in its conjugated system and sulfonate distribution.

- Similarity metrics must account for functional group arrangement (e.g., sulfonates at 2,5-positions vs. 3,4-), which affects properties like solubility and charge distribution .

Database Extraction Limitations ()

- Automated databases (e.g., SureChEMBL) capture ~60% of triazine derivatives, implying gaps in the target compound’s analogs. Manual curation is advised for comprehensive comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.